molecular formula C15H16N4O4S B11489117 Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate

Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate

Cat. No.: B11489117
M. Wt: 348.4 g/mol
InChI Key: CAQOKTIRQUEWAQ-UHFFFAOYSA-N
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Description

Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, an amino group, and a thioacetyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol.

    Thioacetylation: The thiol group is then acetylated using acetic anhydride to form the thioacetyl derivative.

    Coupling Reaction: The thioacetyl derivative is coupled with methyl (phenyl)acetate in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-2-phenylacetate

InChI

InChI=1S/C15H16N4O4S/c1-23-14(22)13(9-5-3-2-4-6-9)18-12(21)8-24-15-17-10(16)7-11(20)19-15/h2-7,13H,8H2,1H3,(H,18,21)(H3,16,17,19,20)

InChI Key

CAQOKTIRQUEWAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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